BenchChemオンラインストアへようこそ!

NFATc1-IN-1

Osteoclastogenesis Bone Resorption RANKL Signaling

Choose NFATc1-IN-1 (A04) for reproducible, isoform-selective inhibition of NFATc1 nuclear translocation in osteoclastogenesis research. Its defined small-molecule structure (C13H8F2INO2, MW 375.11) ensures superior batch-to-batch consistency, solubility, and cell permeability compared to unstable peptide inhibitors (e.g., VIVIT) or variable natural products. Unlike calcineurin inhibitors (e.g., Cyclosporine A), A04 acts downstream, selectively blocking RANKL-induced NFATc1 nuclear import without broad NFAT family or calcium signaling interference. Ideal for dose-response osteoclast differentiation assays in RAW 264.7 cells or BMMs at 0.5–2.5 μM. Validate siRNA/CRISPR knockout phenotypes without cytotoxicity at efficacious doses.

Molecular Formula C13H8F2INO2
Molecular Weight 375.11 g/mol
Cat. No. B10819901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNFATc1-IN-1
Molecular FormulaC13H8F2INO2
Molecular Weight375.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)I)F)O
InChIInChI=1S/C13H8F2INO2/c14-7-1-4-12(18)9(5-7)13(19)17-11-3-2-8(16)6-10(11)15/h1-6,18H,(H,17,19)
InChIKeyIGRCFOGPIJEESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NFATc1-IN-1: A Small-Molecule Inhibitor for RANKL-Induced Osteoclastogenesis Research


NFATc1-IN-1 (also referred to as compound A04; CAS 1912422-56-0) is a synthetic small-molecule inhibitor of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). It is characterized as a 5-fluoro-N-(2-fluoro-4-iodophenyl)-2-hydroxybenzamide with a molecular weight of 375.11 g/mol and the molecular formula C13H8F2INO2 . The compound has been demonstrated to inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast formation and is primarily utilized as a chemical probe for investigating osteoclast differentiation and osteolytic bone diseases .

Procurement Risk: Why NFATc1-IN-1 Cannot Be Interchanged with Calcineurin Inhibitors or Broad-Spectrum NFAT Blockers


Substituting NFATc1-IN-1 with alternative NFAT pathway inhibitors (e.g., Cyclosporine A, VIVIT peptide) introduces significant experimental variability and compromises data reproducibility. Unlike calcineurin-targeting immunosuppressants which broadly affect all NFAT family members (NFATc1-c4) and upstream calcium signaling, NFATc1-IN-1 functions downstream by specifically attenuating RANKL-induced nuclear translocation of NFATc1 without documented interference with calcineurin phosphatase activity . Furthermore, the compound's defined small-molecule structure (C13H8F2INO2) ensures batch-to-batch consistency in solubility and cell permeability, in contrast to peptide-based inhibitors (e.g., VIVIT) which may suffer from stability issues in long-term cell culture assays . Generic substitution with natural products like Erianin is also problematic due to variations in purity and the presence of confounding polypharmacological effects that obscure NFATc1-specific readouts [1].

Quantitative Differentiation Evidence for NFATc1-IN-1 Against Alternative Osteoclastogenesis Inhibitors


In Vitro Potency: NFATc1-IN-1 Demonstrates Single-Digit Micromolar Inhibition of RANKL-Induced Osteoclast Formation

NFATc1-IN-1 (compound A04) inhibits RANKL-induced osteoclast formation in RAW 264.7 macrophage cells with an IC50 of 1.57 μM . In a cross-study comparison, this potency is distinct from the natural product NFATc1 inhibitor Erianin, which exhibits an IC50 in the range of 62.5–250 nM in bone marrow-derived macrophage (BMM) assays [1]. While Erianin is more potent in vitro, NFATc1-IN-1 provides a synthetic, chemically defined alternative with a well-characterized molecular structure suitable for structure-activity relationship (SAR) studies and medicinal chemistry optimization campaigns.

Osteoclastogenesis Bone Resorption RANKL Signaling

Mechanism of Action: Direct Reduction of RANKL-Induced NFATc1 Nuclear Translocation

NFATc1-IN-1 exerts its anti-osteoclastogenic effect by reducing RANKL-induced nuclear translocation of NFATc1 in RAW 264.7 cells at concentrations of 1.5–2.5 μM over 24 hours . In contrast, calcineurin inhibitors such as Cyclosporine A (CsA) and VIVIT peptide block NFAT activation upstream by preventing calcineurin-mediated dephosphorylation, thereby affecting all NFAT isoforms non-selectively [1]. This mechanistic distinction is critical: NFATc1-IN-1 allows for selective interrogation of NFATc1-specific transcriptional programs in osteoclast biology without confounding effects on NFATc2, NFATc3, or NFATc4 signaling in T-cell or cardiovascular contexts.

NFATc1 Nuclear Translocation Transcription Factor Inhibition Osteoclast Differentiation

Cytotoxicity Profile: Absence of Overt Cytotoxicity at Efficacious Concentrations

In RANKL-stimulated osteoclast precursor cells, NFATc1-IN-1 exhibits no detectable cytotoxicity at concentrations up to 2.5 μM over a 4-day treatment period, which encompasses the full efficacious range (0–2.5 μM) for inhibiting osteoclast formation and function . This safety margin is comparable to other small-molecule NFATc1 inhibitors such as NDMC101, which similarly demonstrates osteoclast inhibition without inducing precursor cell death [1]. However, the absence of cytotoxicity at these concentrations confirms that the observed anti-osteoclastogenic effects are attributable to specific NFATc1 pathway modulation rather than non-specific cellular toxicity.

Cytotoxicity Cell Viability Osteoclast Precursors

Chemical Identity and Purity: A Structurally Defined Small Molecule with High Batch Consistency

NFATc1-IN-1 is a synthetic small molecule with the defined chemical structure 5-fluoro-N-(2-fluoro-4-iodophenyl)-2-hydroxybenzamide (C13H8F2INO2; MW 375.11) and a reported purity of ≥99.97% . This contrasts with peptide-based NFAT inhibitors (e.g., VIVIT peptide; MAGPHPVIVITGPHEE) which are larger, less stable, and require cell-permeable tagging (e.g., 11R) for cellular uptake . The small-molecule nature of NFATc1-IN-1 ensures superior membrane permeability and stability under standard cell culture conditions, enabling robust and reproducible dose-response studies without the confounding variables of peptide degradation or variable internalization efficiency.

Chemical Probe Small Molecule SAR Studies

Optimal Experimental Contexts for Deploying NFATc1-IN-1 in Bone Biology and Inflammation Research


In Vitro Osteoclast Differentiation Assays Using RAW 264.7 or Primary Bone Marrow Macrophages

NFATc1-IN-1 is ideally suited for dose-response studies of RANKL-induced osteoclastogenesis in RAW 264.7 cells or primary bone marrow-derived macrophages (BMMs). The compound should be applied at concentrations ranging from 0.5 to 2.5 μM for 4–5 days, with medium replacement every 48 hours. Osteoclast formation can be quantified by TRAP staining and pit formation assays on calcium phosphate-coated plates. The IC50 of 1.57 μM provides a robust benchmark for comparing the efficacy of novel inhibitors or genetic perturbations .

Mechanistic Studies of NFATc1 Nuclear Translocation and Transcriptional Activity

To dissect the role of NFATc1 nuclear import in osteoclastogenesis, NFATc1-IN-1 (1.5–2.5 μM, 24-hour treatment) can be used to block RANKL-induced nuclear accumulation of NFATc1 in RAW 264.7 cells . This application is critical for researchers aiming to distinguish NFATc1-dependent transcriptional programs from those governed by other RANKL-induced transcription factors such as NF-κB or c-Fos. Subsequent downstream analyses should include subcellular fractionation followed by Western blotting for NFATc1, or immunofluorescence microscopy to visualize nuclear translocation.

Control Compound for Validating NFATc1 Knockdown or Genetic Deletion Models

NFATc1-IN-1 serves as a valuable pharmacological control in experiments utilizing siRNA-mediated knockdown or CRISPR/Cas9 knockout of NFATc1. Treating wild-type osteoclast precursors with NFATc1-IN-1 should phenocopy the reduction in osteoclast formation observed in genetic loss-of-function models. This application is supported by the compound's demonstrated lack of cytotoxicity at efficacious concentrations (≤2.5 μM), ensuring that any observed reduction in osteoclast numbers is due to pathway inhibition rather than non-specific cellular toxicity .

Comparative Analysis of Isoform-Selective versus Pan-NFAT Pathway Inhibition

For studies aiming to delineate the specific contributions of NFATc1 versus other NFAT family members (NFATc2, NFATc3, NFATc4) in bone homeostasis or immune function, NFATc1-IN-1 provides a tool for selective inhibition. Its mechanism—reducing RANKL-induced NFATc1 nuclear translocation—contrasts with calcineurin inhibitors like Cyclosporine A, which broadly suppress all NFAT isoforms [1]. Side-by-side treatment with NFATc1-IN-1 and Cyclosporine A in the same assay system can help deconvolve isoform-specific functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NFATc1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.